molecular formula C20H21N5O2 B11136575 5-(furan-2-yl)-N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}-1H-pyrazole-3-carboxamide

5-(furan-2-yl)-N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}-1H-pyrazole-3-carboxamide

Cat. No.: B11136575
M. Wt: 363.4 g/mol
InChI Key: GZYAZBMETJYXNY-UHFFFAOYSA-N
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Description

5-(FURAN-2-YL)-N-{2-[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(FURAN-2-YL)-N-{2-[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.

    Synthesis of Benzodiazole Moiety: The benzodiazole ring is often formed by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Pyrazole Ring Formation: The pyrazole ring can be synthesized by the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

    Coupling Reactions: The final compound is obtained by coupling the furan, benzodiazole, and pyrazole intermediates using appropriate coupling agents and reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-diones.

    Reduction: Reduction reactions can target the nitro groups or carbonyl functionalities present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodiazole and pyrazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines and thiols.

Major Products

    Oxidation Products: Furan-2,3-diones, benzodiazole oxides.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated derivatives, alkylated compounds.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and complex organic molecules.

Biology

In biological research, it is used as a probe to study enzyme mechanisms and as a ligand in the development of bioactive molecules.

Medicine

Industry

In the industrial sector, it is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-(FURAN-2-YL)-N-{2-[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. It can also interact with cellular receptors, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-(FURAN-2-YL)-3-(P-TOLYL)-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOXAMIDE
  • 2-(5-(5-NITROFURAN-2-YL)-1,3,4-THIADIAZOL-2-YLIMINO)THIAZOLIDIN-4-ONE
  • BENZOFURAN-2-YL-(4,5-DIHYDRO-3,5-SUBSTITUTED DIPHENYLPYRAZOL-1-YL)METHANONE

Uniqueness

The uniqueness of 5-(FURAN-2-YL)-N-{2-[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}-1H-PYRAZOLE-3-CARBOXAMIDE lies in its multi-functional structure, which combines the properties of furan, benzodiazole, and pyrazole rings. This unique combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C20H21N5O2

Molecular Weight

363.4 g/mol

IUPAC Name

5-(furan-2-yl)-N-[2-(1-propan-2-ylbenzimidazol-2-yl)ethyl]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C20H21N5O2/c1-13(2)25-17-7-4-3-6-14(17)22-19(25)9-10-21-20(26)16-12-15(23-24-16)18-8-5-11-27-18/h3-8,11-13H,9-10H2,1-2H3,(H,21,26)(H,23,24)

InChI Key

GZYAZBMETJYXNY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1CCNC(=O)C3=NNC(=C3)C4=CC=CO4

Origin of Product

United States

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